2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
説明
特性
IUPAC Name |
2-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-3-4(9-10)7-6(12)8-5(3)11/h2H,1H3,(H2,7,8,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCGWPHGYQHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
科学的研究の応用
Medicinal Chemistry Applications
1.1 Inhibition of Dihydroorotate Dehydrogenase
One significant application of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH has therapeutic implications in treating autoimmune diseases and certain viral infections. Studies have shown that derivatives of this compound can effectively inhibit DHODH activity, leading to decreased viral replication in phenotypic assays targeting measles virus replication .
1.2 Anticancer Activity
Recent investigations have demonstrated the antiproliferative effects of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. For instance, synthesized derivatives have shown promising results against colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines. The compounds exhibited IC50 values ranging from 22.7 to 40.75 µM and displayed selectivity indices indicating minimal cytotoxicity towards normal cells .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves various methodologies that can yield high purity and yield rates. For example, one method involved melting the precursor with urea at elevated temperatures (200°C) for two hours, followed by cooling and recrystallization from water to obtain a white solid with a yield of 95% .
Table 1: Synthesis Conditions for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
| Reaction Conditions | Yield (%) | Temperature | Duration |
|---|---|---|---|
| Urea Melting | 95 | 200°C | 2 hours |
2.2 Characterization Techniques
Characterization of synthesized compounds typically employs techniques such as NMR spectroscopy and X-ray diffraction to elucidate structural properties. These methods confirm the molecular integrity and assist in understanding intermolecular interactions that may contribute to biological activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine derivatives with target proteins such as DNA topoisomerase. These studies reveal the potential mechanisms through which these compounds exert their anticancer effects by establishing significant intermolecular hydrogen bonding with the target proteins .
作用機序
The mechanism of action of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2. This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Key Observations :
- Position 3 : Aryl groups (e.g., 4-chlorophenyl) enhance DNA binding and cytotoxicity, likely through π-π stacking.
- Position 2 : The methyl group in the target compound balances lipophilicity and synthetic accessibility.
Heterocyclic Core Modifications
Replacing the pyrazole ring with other heterocycles diversifies biological targeting:
Key Insights :
Comparison :
Structure-Activity Relationships (SAR)
生物活性
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound with a unique fused pyrazole and pyrimidine structure. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Its molecular formula is C7H7N5O2, with a molecular weight of 166.14 g/mol. The presence of methyl and carbonyl groups in its structure enhances its reactivity and biological potential.
Anticancer Activity
Research indicates that 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione exhibits significant anticancer properties through its action as an inhibitor of Cyclin-dependent kinase 2 (CDK2). CDK2 plays a critical role in cell cycle regulation, making it a prime target for cancer therapy. The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.1 | CDK2 Inhibition |
| HCT-116 | 1.6 | CDK2 Inhibition |
| HeLa | 7.01 | Topoisomerase-IIa Inhibition |
| NCI-H460 | 8.55 | Microtubule Disassembly |
*Data derived from various studies on the compound's efficacy against cancer cell lines .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. It has been effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazolo-pyrimidine ring enhances its ability to disrupt microbial cell processes.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0227 µM |
| Escherichia coli | 0.045 µM |
| Aspergillus flavus | Notable inhibition observed |
*Results indicate significant antibacterial activity compared to standard antibiotics .
The primary mechanism of action involves the inhibition of CDK2, leading to disrupted cell cycle progression. Molecular docking studies have confirmed the binding affinity of the compound to the active site of CDK2, suggesting that it forms essential hydrogen bonds with key amino acids such as Leu83.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study demonstrated that treatment with 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure.
- Antimicrobial Study : Another research project focused on evaluating the antimicrobial properties against common pathogens found in clinical settings revealed that the compound exhibited superior activity compared to traditional antibiotics.
Pharmacokinetics
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses suitable pharmacokinetic properties for further development as a therapeutic agent. It shows good solubility and metabolic stability, which are critical for oral bioavailability.
Q & A
Q. Methodological Answer :
- Route 1 : Reacting 5-aminopyrazole-4-carbohydrazide derivatives with urea under reflux yields the pyrazolo[3,4-d]pyrimidine-dione scaffold. For example, Wamhoff (1985) achieved this via cyclization in basic conditions, with yields dependent on solvent choice (e.g., methanol vs. DMF) and temperature control .
- Route 2 : A one-pot synthesis using NaOH and methanesulfonyl chloride for selective methylation at the N2 position (as in Step 3 of ), though yields may drop to ~45% due to competing sulfonation side reactions. Purification via preparative TLC is critical .
- Key Variables : Solvent polarity (e.g., pyridine for acetylation steps ), stoichiometry of acylating agents, and pH during acidification (e.g., 1 N HCl for precipitation ).
How can spectroscopic techniques (IR, NMR, MS) be optimized to confirm the structure of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives?
Q. Methodological Answer :
- IR Spectroscopy : Detect characteristic carbonyl stretches at 1670–1721 cm⁻¹ for the dione moiety and NH/OH bands (3170–3430 cm⁻¹) . Substituents like methoxy groups show aliphatic C-H stretches at 2815–2943 cm⁻¹ .
- NMR : In DMSO-d6, the methyl group at N7 appears as a singlet (~δ 3.19–3.51 ppm), while aromatic protons of substituted phenyl rings resonate at δ 7.0–8.5 ppm . ¹³C NMR confirms carbonyl carbons at δ 148–159 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks (e.g., m/z 273.0673 for sulfonated derivatives ). High-resolution MS is essential to distinguish isotopic patterns in halogenated analogs .
What biological activities have been reported for 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, and how are these assays designed?
Q. Methodological Answer :
- Herbicidal Activity : Chen et al. (2015) substituted the N3 position with aryl groups (e.g., 4-chloro-2-fluorophenyl) and tested pre-emergent herbicidal efficacy in Arabidopsis models, using leaf disc assays and chlorophyll retention metrics .
- Circadian Clock Modulation : Uehara et al. (2023) screened analogs like TU-892 (3,4-dichlorophenyl substitution) in Arabidopsis thaliana using luciferase reporters to quantify period-lengthening effects. PRR9/PRR7 knockout models validated target specificity .
- Antimicrobial Activity : Baviskar et al. synthesized derivatives with thioether side chains and assessed MIC values against Gram-positive bacteria via broth microdilution .
How do solubility and stability properties of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione impact experimental design?
Q. Methodological Answer :
- Solubility : The parent compound is insoluble in water and EtOH but dissolves in DMSO (≥5.16 mg/mL with sonication ). For in vitro assays, DMSO stock solutions (≤1% v/v) are recommended to avoid solvent toxicity.
- Stability : Storage at -20°C in anhydrous conditions prevents hydrolysis of the dione ring. LC-MS monitoring is advised for long-term stability studies, especially for N-alkylated derivatives prone to oxidative degradation .
What strategies improve synthetic yields of N-substituted analogs, and how are regioselectivity challenges addressed?
Q. Methodological Answer :
- Regioselective Alkylation : Use bulky directing groups (e.g., 4-methoxybenzyl at N7) to favor substitution at N2. achieved 89% yield for N2-benzyl derivatives via Pd-catalyzed coupling .
- Microwave-Assisted Synthesis : Reduced reaction times (e.g., from 5 hours to 30 minutes) minimize side product formation in cyclization steps .
- Protection-Deprotection : Temporary protection of NH groups with acetyl or tert-butoxycarbonyl (Boc) prevents over-alkylation .
How do structural modifications at the N3 and C5 positions affect bioactivity, and what computational tools support SAR studies?
Q. Methodological Answer :
- N3 Substitution : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in TU-892) enhance binding to circadian clock targets, while 2,4-dichlorophenyl (TU-923) reverses activity due to steric clashes .
- C5 Methylation : Enhances metabolic stability by reducing cytochrome P450 oxidation. Molecular docking (e.g., AutoDock Vina) predicts improved hydrophobic interactions with xanthine oxidase .
- QSAR Models : Hammett constants (σ) and logP values correlate with herbicidal potency in phenyl-substituted analogs .
What analytical challenges arise in characterizing polymorphic forms of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, and how are they resolved?
Q. Methodological Answer :
- PXRD : Distinguishes crystalline vs. amorphous forms. reports melting points (192–217°C) that vary with polymorphism .
- DSC/TGA : Detects desolvation events (e.g., hydrate loss at 100–150°C) and thermal decomposition profiles .
- Solid-State NMR : Resolves NH⋯O hydrogen bonding patterns in anhydrous vs. solvated forms .
How can contradictory bioactivity data between in vitro and in vivo studies be reconciled for this compound class?
Q. Methodological Answer :
- Metabolic Profiling : Incubate derivatives with liver microsomes to identify unstable metabolites (e.g., N-demethylation). used radiolabeled analogs to track bioavailability .
- Prodrug Design : Mask polar groups (e.g., as acetates) to improve membrane permeability. In vivo studies in rodents validate efficacy reversions .
- Species-Specific Differences : Test analogs in human cell lines (e.g., HCT-116 for anticancer activity) alongside murine models to assess translatability .
What role does this scaffold play in nucleic acid research, and how are its base-pairing properties evaluated?
Q. Methodological Answer :
- Nucleobase Analogs : Substitute guanine with 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (ppG) to study DNA polymerase fidelity. Competitive primer extension assays quantify incorporation rates .
- Thermal Denaturation : Measure Tm shifts in duplex DNA containing pyrazolopyrimidine analogs. Circular dichroism confirms helical distortion .
How are enzymatic inhibition assays optimized for xanthine oxidase (XO) inhibitors based on this scaffold?
Q. Methodological Answer :
- Kinetic Assays : Monitor uric acid formation at 290 nm using xanthine as substrate. Ki values for oxypurinol analogs (e.g., 0.2 µM) are determined via Lineweaver-Burk plots .
- Crystallography : Co-crystallize with bovine XO (PDB: 1N5X) to identify hydrogen bonds with Glu802 and Arg880 .
- In Vivo Validation : Measure serum urate levels in hyperuricemic rats after oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
